molecular formula C8H14N2O2S2 B13337476 N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B13337476
M. Wt: 234.3 g/mol
InChI Key: QWZMWMWWIFVKTP-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2,5-dimethylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with methyl groups at positions 2 and 5. The sulfonamide nitrogen is further functionalized with a 2-aminoethyl group.

Properties

Molecular Formula

C8H14N2O2S2

Molecular Weight

234.3 g/mol

IUPAC Name

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide

InChI

InChI=1S/C8H14N2O2S2/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9/h5,10H,3-4,9H2,1-2H3

InChI Key

QWZMWMWWIFVKTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCCN

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide

General Synthetic Strategy

The synthesis of this compound typically follows a two-step sequence:

  • Step 1: Introduction of the sulfonyl group onto the thiophene ring to form the corresponding 2,5-dimethylthiophene-3-sulfonyl chloride or sulfonamide intermediate.
  • Step 2: Nucleophilic substitution or alkylation of the sulfonyl intermediate with 2-aminoethylamine (ethylenediamine or 2-aminoethanol derivatives) to install the N-(2-aminoethyl) moiety.

This approach is consistent with the preparation of related sulfonamide derivatives, where sulfonyl chlorides react with amines under controlled conditions to yield sulfonamide products.

Detailed Synthetic Routes

Sulfonylation of 2,5-Dimethylthiophene

The initial step involves sulfonation of 2,5-dimethylthiophene at the 3-position. This can be achieved by chlorosulfonation using chlorosulfonic acid or sulfuryl chloride (SO2Cl2), yielding 2,5-dimethylthiophene-3-sulfonyl chloride. The reaction is typically conducted under anhydrous conditions at low temperature to avoid polysubstitution or ring degradation.

  • Reaction conditions:
    • Reagents: Chlorosulfonic acid or SO2Cl2
    • Solvent: Anhydrous dichloromethane or chloroform
    • Temperature: 0–5 °C initially, then room temperature
    • Time: 2–4 hours

The sulfonyl chloride intermediate is isolated by standard extraction and purification techniques.

Aminoethylation via Nucleophilic Substitution

The sulfonyl chloride intermediate is then reacted with 2-aminoethylamine (ethylenediamine) or 2-aminoethanol under basic conditions to form the sulfonamide linkage with the N-(2-aminoethyl) substituent.

  • Reaction conditions:
    • Reagents: 2-aminoethylamine (excess to drive reaction)
    • Base: Triethylamine or sodium hydroxide to neutralize HCl byproduct
    • Solvent: Dichloromethane, toluene, or aqueous-organic biphasic system
    • Temperature: Room temperature to 50 °C
    • Time: 6–8 hours

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Alternative Synthetic Approaches

Recent advances in sulfonamide synthesis suggest alternative methods that could be adapted for this compound:

  • Three-component coupling reactions involving arenediazonium salts, sodium pyrosulfite (Na2S2O5), and amines under metal-free or copper-catalyzed conditions provide a green synthetic route to sulfonamides. This method involves formation of sulfonyl radicals that couple with amines, potentially applicable to thiophene derivatives.

  • Mechanochemical palladium-catalyzed coupling of potassium pyrosulfite, amines, and aryl bromides or carboxylic acids is another emerging method for sulfonamide construction with broad functional group tolerance and gram-scale synthesis.

These methods could offer milder conditions and improved atom economy for preparing this compound, though specific adaptations and optimizations would be necessary.

Analysis and Optimization of Preparation Methods

Reaction Monitoring and Purity Assessment

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of aromatic thiophene protons, methyl groups, and the aminoethyl substituent. Characteristic chemical shifts for thiophene ring protons appear between 6.5–7.5 ppm, methyl groups near 2.0–2.5 ppm, and aminoethyl protons around 2.5–3.5 ppm.
    • Infrared Spectroscopy (IR): Sulfonamide S=O stretching bands are observed at 1150–1350 cm−1; N–H bending vibrations appear at 1500–1600 cm−1.
    • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (~234.3 g/mol) and fragmentation patterns consistent with the compound's structure.
  • Chromatographic Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures is effective for isolating high-purity product.

Yield and Reaction Conditions Optimization

  • Maintaining a molar ratio of sulfonyl chloride to amine around 1:1.2 improves yield by minimizing side reactions and over-alkylation.
  • Conducting the aminoethylation step at low temperatures (0–5 °C) for initial mixing, then allowing the reaction to proceed at room temperature for 6–8 hours ensures high conversion and purity.
  • Use of an inert atmosphere (nitrogen or argon) prevents oxidation or hydrolysis of sensitive intermediates.

Summary Data Table of Preparation Parameters

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Chlorosulfonation of 2,5-dimethylthiophene Chlorosulfonic acid or SO2Cl2, 0–5 °C, 2–4 h 75–85 Anhydrous solvent, careful temp control
2 Aminoethylation of sulfonyl chloride 2-aminoethylamine, triethylamine, DCM, RT, 6–8 h 80–90 pH control to avoid over-alkylation
Alt. Three-component radical coupling Arenediazonium salt, Na2S2O5, amine, Cu catalyst, RT 70–80 Green method, requires optimization

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide":

This compound
this compound can be used in synthesis .

2,5-dimethylthiophene-3-sulfonyl chloride
2,5-dimethylthiophene-3-sulfonyl chloride is used in synthetic organic chemistry because its sulfonyl chloride group allows for different chemical transformations . It can be used in research for the synthesis of sulfonamides, sulfonyl esters and sulfones, which are important for designing chemical intermediates . In material science, it modifies the surface properties of polymers and creates functionalized surfaces with specific chemical reactivity. It is also involved in creating new synthetic pathways that improve the efficiency and selectivity of sulfonylation reactions . Additionally, it is studied for its role in constructing heterocyclic compounds containing a thiophene ring, which are of interest because of their electronic properties and uses in creating organic electronic devices .

Thiazole derivatives
Thiazole derivatives have large-scale biological properties and are well-known in medicinal chemistry as promising drug candidates . Novel compounds with interesting pharmacological properties have resulted from the synthesis of variously substituted thiazole rings, including antibacterial, antifungal, antiviral, anthelmintic, antihypertensive, antihistaminic, and analgesic effects .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among sulfonamide derivatives lie in their core heterocycles, substituents, and functional groups. Below is a comparative breakdown:

Table 1: Structural Comparison

Compound Name Core Structure Substituents Functional Groups
N-(2-Aminoethyl)-2,5-dimethylthiophene-3-sulfonamide Thiophene-3-sulfonamide 2,5-dimethylthiophene, 2-aminoethyl Sulfonamide, primary amine, methyl
N-(1,1-dimethylethyl)-3-hydroxy-4-... Thiophene-2-sulfonamide tert-butyl, hydroxyl, thiadiazole Sulfonamide, hydroxyl, thiadiazole
5-ethyl-N-(2-(6-fluoro-3-methyl...) Thiophene-2-sulfonamide Ethyl, benzo[c][1,2,5]thiadiazole Sulfonamide, sulfone, fluorinated

Key Observations :

  • Core Heterocycle : The target compound uses a thiophene-3-sulfonamide scaffold, whereas analogs in and feature thiophene-2-sulfonamide. This positional difference may influence electronic properties and steric interactions.
  • Substituents: Methyl groups in the target compound contrast with ethyl () or bulky tert-butyl (). The aminoethyl group offers a reactive primary amine, unlike hydroxyl or thiadiazole moieties in analogs.

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility Stability Potential Applications
This compound Not reported Moderate (amine) pH-sensitive Materials (adhesion), drug design
Compound from ~500–600* Low (hydrophobic) High (rigid core) Specialty chemicals
Compound from 419.5 Moderate Stable (sulfone) Bioactive agents

*Molecular weight estimated based on structure in .

Key Findings :

  • Solubility: The aminoethyl group in the target compound may enhance aqueous solubility compared to tert-butyl () or benzo-thiadiazole () analogs.
  • Stability : Sulfone groups () confer oxidative stability, whereas the target compound’s amine could make it susceptible to hydrolysis under acidic conditions.

Functional and Application-Based Differences

  • Adhesion Properties: The aminoethyl group in the target compound resembles functional groups in ’s N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, which enhances adhesion in epoxy coatings via crosslinking . However, the thiophene core in the target may limit compatibility with non-polar matrices.
  • Biological Interactions: highlights aminoethylglycyl units in PNAs for DNA recognition . While the target compound’s amine could facilitate biomolecular interactions, its thiophene sulfonamide core differs from PNAs’ polyamide backbone.
  • Electronic Effects : 2,5-Dimethyl substitution on thiophene (target) introduces steric hindrance and electron-donating effects, contrasting with electron-withdrawing groups like sulfone () or thiadiazole ().

Biological Activity

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfonamide group and an aminoethyl side chain. The presence of the thiophene moiety is significant as it is known to contribute to various biological activities including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds related to 2,5-dimethylthiophene exhibit significant anticancer effects. For instance, studies have shown that derivatives of 2,5-dimethylthiophene can act as selective topoisomerase II inhibitors, which are crucial for DNA replication and repair processes in cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2,5-DimethylthiopheneBreast Cancer1.5Topoisomerase II inhibition
N-(2-aminoethyl)Colon Cancer2.0Induction of ROS
N-(2-aminoethyl)Lung Cancer3.0Apoptosis via G1 phase arrest
EtoposideVarious10.0Topoisomerase II inhibition

The anticancer effects were observed at low micromolar concentrations, indicating high potency compared to standard chemotherapeutic agents like etoposide .

Antimicrobial Activity

The sulfonamide functional group is known for its antimicrobial properties. Compounds containing this moiety have been extensively studied for their activity against various bacterial strains, including resistant strains.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus0.5 µg/mLBactericidal
Escherichia coli1 µg/mLBacteriostatic
Candida albicans0.25 µg/mLAntifungal

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II, leading to DNA damage in cancer cells.
  • Reactive Oxygen Species (ROS) Induction : It induces oxidative stress in cancer cells, promoting apoptosis.
  • Inhibition of Bacterial Folate Synthesis : Similar to other sulfonamides, it may disrupt folate synthesis pathways in bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituent Variations : The position and nature of substituents on the thiophene ring significantly affect activity.
  • Chain Length : Variations in the aminoalkyl chain length can enhance or reduce potency against specific targets.

Table 3: SAR Insights

ModificationEffect on Activity
Increased chain lengthEnhanced anticancer activity
Aromatic substitutionsImproved antibacterial efficacy
Alkyl vs. aryl groupsVaried selectivity in action

Case Studies

  • Study on Anticancer Effects : A recent investigation revealed that derivatives similar to N-(2-aminoethyl)-2,5-dimethylthiophene showed significant inhibition of cell proliferation in breast cancer models with IC50 values as low as 1.5 µM .
  • Antimicrobial Evaluation : Another study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a treatment option for resistant infections .

Q & A

Q. How to validate the compound’s role in mesophasic transitions observed in gel matrices?

  • Methodological Answer :
  • Polarized Light Microscopy : Image gel textures (e.g., smectic vs. nematic phases) during heating/cooling cycles.
  • XRD Analysis : Correlate d-spacing from Bragg peaks (2θ = 1–30°) with molecular packing models .

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